4-Fluoro Substituent on Phenylsulfonyl Ring: Differentiation from Non-Fluorinated Phenyl Analog (CAS 941966-89-8)
The target compound carries a 4-fluorophenylsulfonyl group, whereas the closest matched analog 3-(4-(phenylsulfonyl)butanamido)benzofuran-2-carboxamide (CAS 941966-89-8) bears an unsubstituted phenyl ring . Systematic reviews of fluorinated heterocycles demonstrate that replacing aryl-H with aryl-F increases lipophilicity (ΔLogP ≈ +0.2 to +0.4 for mono-fluorination on a phenyl ring) and introduces a strong C–F dipole (1.41 D) that can engage in orthogonal multipolar interactions with protein backbone carbonyls [1]. In the benzofuran class specifically, fluorination at the pendant phenyl ring has been associated with enhanced cytotoxic potency, though no direct head-to-head comparison between these two compounds has been published [2]. The 4-fluoro substituent also blocks a potential site of CYP450-mediated aromatic hydroxylation, a known metabolic soft spot for unsubstituted phenyl rings [1].
| Evidence Dimension | Para-substituent identity on phenylsulfonyl ring; impact on calculated lipophilicity and predicted metabolic stability |
|---|---|
| Target Compound Data | 4-Fluoro substituent; predicted XLogP3 ≈ 2.0–2.5 (estimated from fragment-based calculation); C–F bond dissociation energy ~130 kcal/mol |
| Comparator Or Baseline | 4-H (unsubstituted phenyl, CAS 941966-89-8); predicted XLogP3 ≈ 1.7–2.1 (estimated); C–H bond dissociation energy ~113 kcal/mol at para position |
| Quantified Difference | Estimated ΔLogP ≈ +0.3 to +0.4; C–F vs. C–H bond strength difference ~17 kcal/mol, conferring predicted resistance to oxidative metabolism |
| Conditions | Computational prediction based on fragment constants; no experimental LogP or intrinsic clearance data available for either compound |
Why This Matters
For procurement decisions, the 4-fluoro analog is predicted to offer superior metabolic stability relative to the non-fluorinated phenyl comparator, which may translate to longer half-life in microsomal or hepatocyte stability assays—a critical consideration for in vivo pharmacology studies.
- [1] Elsherbiny AS, et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024, 14, 33214–33235. View Source
- [2] Farhat J, et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 2023, 24(12), 10399. View Source
